molecular formula C16H16BrNO B5798255 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide

2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide

Cat. No. B5798255
M. Wt: 318.21 g/mol
InChI Key: RTAWYMWRXOETNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the class of organic compounds known as benzamides. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play important roles in inflammation, pain, and fever. BML-210 has been extensively studied for its potential applications in the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide involves the inhibition of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide is a selective inhibitor of COX-2, meaning that it does not affect the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining and regulate blood clotting.
Biochemical and physiological effects:
2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide has been found to have a high affinity for COX-2, with an IC50 value of 0.3 μM, and a low affinity for COX-1, with an IC50 value of 33 μM. This selectivity for COX-2 over COX-1 is thought to be responsible for the reduced risk of gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for COX-2, its ability to inhibit the growth and metastasis of cancer cells, and its low risk of gastrointestinal side effects. However, there are also some limitations to its use, including the complexity of its synthesis, the need for careful control of reaction conditions and purification steps, and the potential for off-target effects on other enzymes or pathways.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide, including:
1. Development of more efficient and scalable synthesis methods for 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide to improve its availability and reduce its cost.
2. Investigation of the potential use of 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide in combination with other drugs or therapies for the treatment of various inflammatory diseases and cancer.
3. Development of more potent and selective COX-2 inhibitors based on the structure of 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide, with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential role of COX-2 inhibitors in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Investigation of the potential use of COX-2 inhibitors in the treatment of viral infections, such as COVID-19, which have been shown to induce inflammation and cytokine storm in severe cases.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide involves several steps, starting from the reaction of 4-bromobenzoyl chloride with 4-methylbenzylamine to form the intermediate 2-(4-bromophenyl)-N-(4-methylbenzyl)benzamide. This intermediate is then reacted with acetic anhydride in the presence of a base catalyst to form the final product, 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide. The synthesis of 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer. It has been shown to be a potent and selective inhibitor of COX-2, which is overexpressed in many types of cancer cells and is involved in the production of prostaglandins that promote tumor growth and metastasis. 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide has also been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and other inflammatory diseases.

properties

IUPAC Name

2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12-2-4-14(5-3-12)11-18-16(19)10-13-6-8-15(17)9-7-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAWYMWRXOETNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.